NE-Chmimo

Overview

Description

Scientific Research Applications

NE-CHMIMO has several scientific research applications. It is used as an analytical reference standard in forensic chemistry and toxicology . The compound has been detected in human hair samples tested for verification of drug abstinence . Additionally, this compound is used in research to study the effects of synthetic cannabinoids on the CB1 receptor and to investigate the metabolic profile of synthetic cannabinoids .

Mechanism of Action

Target of Action

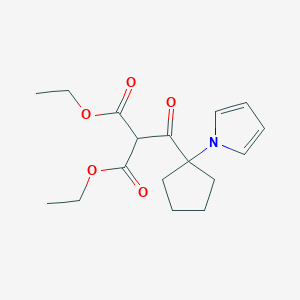

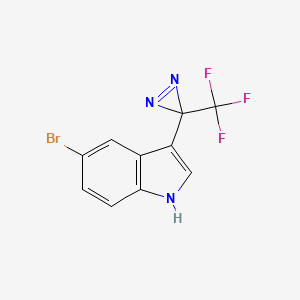

NE-Chmimo, also known as CHM-018, is an indole-based synthetic cannabinoid . It is presumed to be a potent agonist of the CB1 receptor . The CB1 receptor is primarily located in the brain and is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.

Mode of Action

this compound interacts with the CB1 receptor, similar to other cannabinoids . Upon binding to the CB1 receptor, this compound triggers a series of intracellular events, leading to changes in cellular activity.

Biochemical Analysis

Biochemical Properties

NE-Chmimo plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a synthetic cannabinoid, this compound primarily interacts with the CB1 receptor, a G-protein coupled receptor found predominantly in the central nervous system The binding of this compound to the CB1 receptor induces a conformational change that activates intracellular signaling pathways, leading to various physiological effects

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound binding to the CB1 receptor modulates neurotransmitter release, affecting cell signaling pathways and gene expression . This modulation can lead to altered synaptic plasticity, changes in neuronal excitability, and potential neuroprotective or neurotoxic effects. In non-neuronal cells, this compound may influence cellular metabolism, energy homeostasis, and inflammatory responses. The compound’s impact on cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, further underscores its broad cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1 receptor, which triggers a cascade of intracellular events. Upon binding, this compound activates G-proteins associated with the CB1 receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition affects various downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. Additionally, this compound may influence gene expression by altering transcription factor activity and epigenetic modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to five years . Its degradation products and metabolites may exhibit different biological activities. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization, altered gene expression, and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may produce mild psychoactive effects and modulate neurotransmitter release without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity, behavioral changes, and potential organ damage. Threshold effects observed in animal studies highlight the importance of dose-dependent responses and the need for careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for cannabinoid metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, oxidation, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The resulting metabolites may have different pharmacological properties and contribute to the overall biological effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound is lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . It may interact with transporters such as P-glycoprotein, which can affect its distribution and elimination. The compound’s localization and accumulation in specific tissues, such as the brain, liver, and adipose tissue, are critical for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular components and post-translational modifications. This compound may localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and activity. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

The synthesis of NE-CHMIMO involves several steps, including the formation of the indole core and the attachment of the cyclohexylmethyl and naphthalen-1-yl groups. The compound can be synthesized using flash chromatography, gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

NE-CHMIMO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

NE-CHMIMO is similar to other synthetic cannabinoids, such as JWH-018, AB-CHMINACA, ADB-CHMINACA, and MDMB-CHMICA . this compound is unique in that it is the 1-cyclohexylmethyl analogue of JWH-018, whereas other similar compounds may have different substituents or structural modifications . This structural difference can result in variations in potency, receptor affinity, and metabolic profile.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYPIZWMHHQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046437 | |

| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373876-11-9 | |

| Record name | Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NE-Chmimo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NE-CHMIMO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques have been employed to characterize NE-CHMIMO?

A1: Researchers have successfully separated and structurally characterized this compound using flash chromatography followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy []. This combination of techniques allows for a comprehensive understanding of the compound's purity, molecular weight, functional groups, and structural arrangement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)

![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)